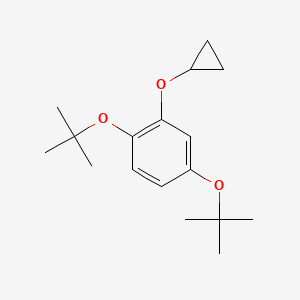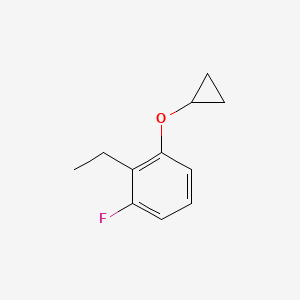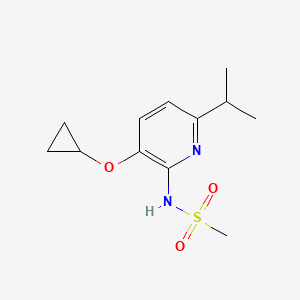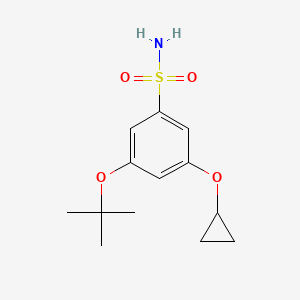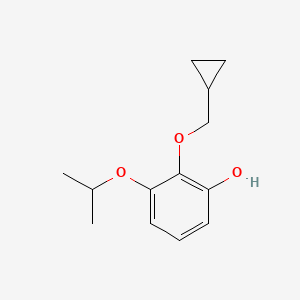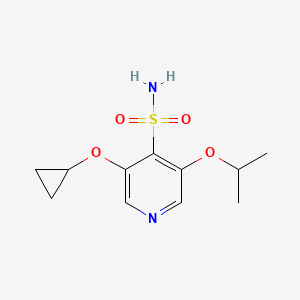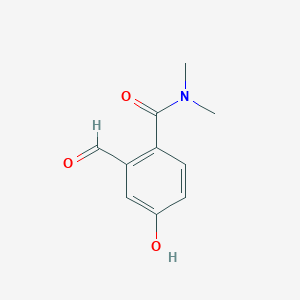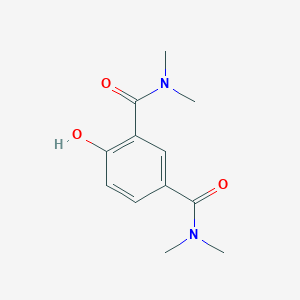
4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a hydroxy group and four methyl groups attached to an isophthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide typically involves the reaction of isophthalic acid derivatives with methylating agents under controlled conditions. One common method involves the use of dimethylamine and formaldehyde in the presence of a catalyst to achieve the desired methylation. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is typically obtained through a series of purification steps, including distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N1,N1-dimethylisophthalamide: Lacks two methyl groups compared to 4-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide.
4-Hydroxy-N1,N3-dimethylisophthalamide: Has a similar structure but with different methylation patterns.
4-Hydroxyisophthalamide: Contains no methyl groups, making it less lipophilic.
Uniqueness
This compound is unique due to its specific methylation pattern, which enhances its chemical stability and lipophilicity. This makes it more suitable for certain applications, such as in drug development and industrial processes, compared to its less methylated counterparts.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
4-hydroxy-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-13(2)11(16)8-5-6-10(15)9(7-8)12(17)14(3)4/h5-7,15H,1-4H3 |
Clave InChI |
UCTIVDGAFJCNSQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


